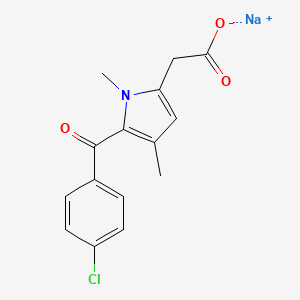

Zomepirac sodium salt

Übersicht

Beschreibung

Zomepirac-Natriumsalz ist ein nicht-steroidales Antirheumatikum (NSAR), das von McNeil Pharmaceutical entwickelt wurde. Es wurde 1980 von der FDA zugelassen und unter dem Markennamen Zomax vermarktet. Diese Verbindung ist bekannt für ihre starken analgetischen und antipyretischen Eigenschaften, wodurch sie bei der Behandlung von leichten bis starken Schmerzen wirksam ist . Es wurde 1983 vom Markt genommen, da es bei einigen Patienten mit schweren anaphylaktischen Reaktionen in Verbindung gebracht wurde .

Wirkmechanismus

Target of Action

Zomepirac sodium primarily targets the Prostaglandin D2 receptor 2 . This receptor plays a crucial role in the inflammatory response and pain perception in the body.

Mode of Action

Zomepirac sodium is a nonsteroidal anti-inflammatory drug (NSAID) . It works by inhibiting the prostaglandin synthetase , also known as cyclooxygenase . This enzyme is responsible for the production of prostaglandins, which are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting this enzyme, Zomepirac sodium reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by Zomepirac sodium is the prostaglandin synthesis pathway . By inhibiting the prostaglandin synthetase, Zomepirac sodium disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in reduced inflammation, pain, and fever .

Pharmacokinetics

Zomepirac sodium is well absorbed when administered orally . It undergoes extensive biotransformation in the liver .

Result of Action

The inhibition of prostaglandin synthesis by Zomepirac sodium leads to a decrease in inflammation, pain, and fever . This makes it effective for the management of mild to severe pain .

Action Environment

The action of Zomepirac sodium can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by the patient’s diet and liver function . Additionally, Zomepirac sodium was associated with fatal and near-fatal anaphylactoid reactions, leading to its voluntary removal from the markets in Canada, US, and UK in March 1983 .

Biochemische Analyse

Biochemical Properties

Zomepirac sodium functions primarily as a prostaglandin synthetase inhibitor, which means it inhibits the enzyme responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects, including the mediation of inflammation and pain. By inhibiting prostaglandin synthesis, zomepirac sodium reduces inflammation and pain . The compound interacts with enzymes such as cyclooxygenase (COX), specifically inhibiting COX-1 and COX-2, which are crucial in the conversion of arachidonic acid to prostaglandins .

Cellular Effects

Zomepirac sodium influences various cellular processes, particularly those related to inflammation and pain signaling. It inhibits the production of prostaglandins, which play a key role in the inflammatory response. This inhibition affects cell signaling pathways involved in inflammation, reducing the expression of inflammatory mediators . Additionally, zomepirac sodium can impact cellular metabolism by altering the production of metabolites involved in the inflammatory response .

Molecular Mechanism

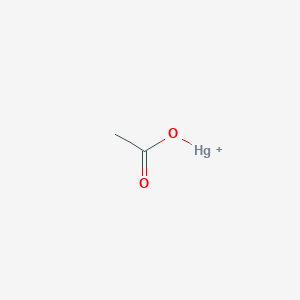

At the molecular level, zomepirac sodium exerts its effects by binding to the active site of cyclooxygenase enzymes, thereby inhibiting their activity. This binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins involved in inflammation and pain . The inhibition of cyclooxygenase enzymes reduces the levels of prostaglandins, leading to decreased inflammation and pain . Additionally, zomepirac sodium is metabolized by UDP-glucuronosyltransferase to a reactive glucuronide, which can bind irreversibly to plasma albumin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zomepirac sodium can change over time due to its stability and degradation. Studies have shown that zomepirac sodium is well absorbed when administered orally and undergoes extensive biotransformation in the liver . The stability of the compound in vitro and in vivo can influence its long-term effects on cellular function. Long-term use of zomepirac sodium has been associated with gastrointestinal reactions, which are the most frequently occurring side effects .

Dosage Effects in Animal Models

The effects of zomepirac sodium vary with different dosages in animal models. In studies involving mice, rats, and rhesus monkeys, dose-related linear increases in the area under the curve for plasma zomepirac sodium versus time were observed . Higher doses of zomepirac sodium have been associated with increased efficacy in reducing pain and inflammation, but also with a higher incidence of adverse effects such as gastrointestinal disturbances . Toxic effects at high doses include urogenital symptoms such as dysuria and pyuria .

Metabolic Pathways

Zomepirac sodium is primarily metabolized in the liver, where it undergoes glucuronide conjugation. The major metabolite is the glucuronide conjugate, which accounts for a significant portion of the excreted dose . Minor metabolites include hydroxyzomepirac and 4-chlorobenzoic acid . The metabolism of zomepirac sodium involves enzymes such as UDP-glucuronosyltransferase, which facilitate the conjugation process .

Transport and Distribution

Zomepirac sodium is transported and distributed within cells and tissues through various mechanisms. It is well absorbed when administered orally and has a high bioavailability . The compound is distributed throughout the body, with a significant portion binding to plasma proteins such as albumin . This binding can influence the localization and accumulation of zomepirac sodium within tissues .

Subcellular Localization

The subcellular localization of zomepirac sodium is influenced by its interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm and the endoplasmic reticulum . Post-translational modifications, such as glucuronidation, can affect the targeting and activity of zomepirac sodium within specific cellular compartments .

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

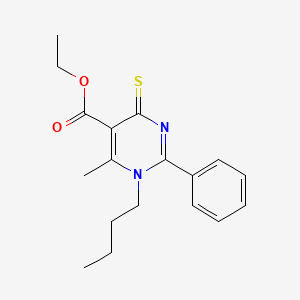

Zomepirac-Natriumsalz kann durch einen mehrstufigen Prozess, der von Diethyl-1,3-acetondicarboxylat, Chloraceton und wässrigem Methylamin ausgeht, synthetisiert werden. Die Synthese umfasst die folgenden Schritte :

Bildung von Zwischenprodukt 1: Diethyl-1,3-acetondicarboxylat reagiert mit Chloraceton und wässrigem Methylamin über die Hantzsch-Pyrrol-Synthese zu einem Zwischenprodukt.

Verseifung und Monoesterifizierung: Das Zwischenprodukt wird verseift und monoesterifiziert, gefolgt von einer thermischen Decarboxylierung, wodurch ein Ester entsteht.

Acylierung: Der Ester wird dann mit N,N-Dimethyl-p-chlorbenzamid acyliert.

Endgültige Verseifung: Der letzte Schritt beinhaltet die Verseifung zur Herstellung von Zomepirac-Natriumsalz.

Industrielle Produktionsverfahren

Die industrielle Produktion von Zomepirac-Natriumsalz folgt ähnlichen Syntheserouten, wird jedoch für die großtechnische Herstellung optimiert. Dies beinhaltet den Einsatz von automatisierten Reaktoren, präzise Steuerung der Reaktionsbedingungen und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Zomepirac-Natriumsalz unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können es in reduzierte Formen umwandeln.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, bei denen das Natriumsalz mit Nucleophilen reagiert, um bestimmte funktionelle Gruppen zu ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nucleophile wie Natriumhydroxid und Kaliumcyanid werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Zomepirac-Natriumsalz wurde umfassend für seine Anwendungen in verschiedenen Bereichen untersucht :

Chemie: Es wird verwendet, um das Verhalten von Natriumsalzen in der organischen Synthese und bei nucleophilen Substitutionsreaktionen zu untersuchen.

Biologie: Die Forschung konzentriert sich auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als Werkzeug zur Untersuchung der Hemmung der Prostaglandinsynthese.

Medizin: Es wurde ursprünglich als Analgetikum und Antipyretikum eingesetzt.

Industrie: Seine Eigenschaften werden bei der Entwicklung neuer synthetischer Methoden und pharmazeutischer Formulierungen genutzt.

Wirkmechanismus

Zomepirac-Natriumsalz entfaltet seine Wirkung durch Hemmung der Synthese von Prostaglandinen, die Mediatoren von Entzündungen und Schmerzen sind . Es zielt auf das Enzym Prostaglandinsynthetase ab und reduziert so die Produktion von Prostaglandinen. Diese Hemmung führt zu einer Verringerung von Entzündungen, Schmerzen und Fieber. Darüber hinaus wird es durch UDP-Glucuronosyltransferase zu einem reaktiven Glucuronid metabolisiert, das irreversibel an Plasmaalbumin bindet .

Wissenschaftliche Forschungsanwendungen

Zomepirac sodium salt has been extensively studied for its applications in various fields :

Chemistry: It is used to study the behavior of sodium salts in organic synthesis and nucleophilic substitution reactions.

Biology: Research focuses on its effects on cellular processes and its potential as a tool to study prostaglandin synthesis inhibition.

Medicine: It was initially used as an analgesic and antipyretic agent.

Industry: Its properties are leveraged in the development of new synthetic methodologies and pharmaceutical formulations.

Vergleich Mit ähnlichen Verbindungen

Zomepirac-Natriumsalz ist strukturell mit anderen NSAR wie Tolmetin und Ketorolac verwandt . Es ist einzigartig, da sein zentraler Benzolring durch einen Pyrrolring ersetzt ist, der zu seinen besonderen pharmakologischen Eigenschaften beiträgt . Ähnliche Verbindungen umfassen:

Tolmetin: Ein weiteres NSAR mit ähnlichen entzündungshemmenden und analgetischen Eigenschaften.

Ketorolac: Bekannt für seine starken analgetischen Wirkungen, häufig zur kurzfristigen Behandlung von mittelschweren bis starken Schmerzen eingesetzt.

Etoricoxib: Ein selektiver COX-2-Hemmer mit entzündungshemmenden und analgetischen Eigenschaften.

Zomepirac-Natriumsalz zeichnet sich durch seine starken analgetischen Wirkungen aus, die mit denen von Opioiden vergleichbar sind, ohne das Risiko von Toleranz oder Abhängigkeit .

Eigenschaften

IUPAC Name |

sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEXPXUCHVGZGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClNNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33369-31-2 (Parent) | |

| Record name | Zomepirac sodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064092484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3033989 | |

| Record name | Sodium zomepirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64092-48-4 | |

| Record name | Zomepirac sodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064092484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium zomepirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOMEPIRAC SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA5B6IWF46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

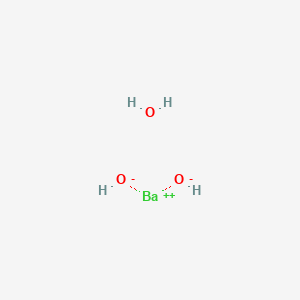

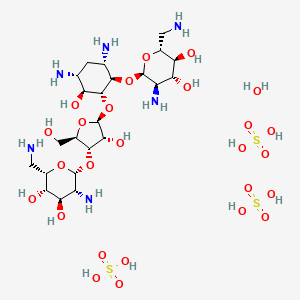

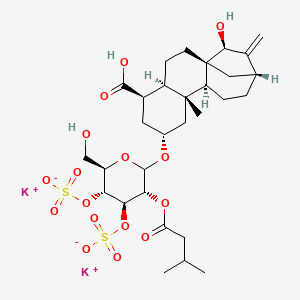

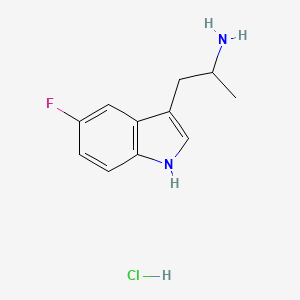

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of zomepirac sodium?

A1: Zomepirac sodium exerts its analgesic and anti-inflammatory effects primarily by inhibiting prostaglandin synthetase, also known as cyclooxygenase (COX). [, , ] This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.

Q2: How does the inhibition of prostaglandin synthesis lead to pain relief?

A2: Prostaglandins sensitize peripheral nociceptors, increasing their sensitivity to pain stimuli. By inhibiting COX, zomepirac sodium reduces prostaglandin production, effectively decreasing pain perception. []

Q3: Does zomepirac sodium exert its analgesic effect centrally or peripherally?

A3: Research suggests that zomepirac sodium primarily acts peripherally to block hyperalgesia. This conclusion is supported by studies showing a more potent analgesic effect after intraperitoneal administration compared to intravenous administration, despite similar drug concentrations at the site of action (peritoneal exudate). []

Q4: Are there any other potential mechanisms contributing to zomepirac sodium's analgesic action?

A4: While COX inhibition is the primary mechanism, studies indicate zomepirac sodium might also inhibit bradykinin-induced reflex hypertension, suggesting an additional pathway for pain modulation. []

Q5: What is the molecular formula and weight of zomepirac sodium?

A5: Zomepirac sodium, the sodium salt of zomepirac, has the molecular formula C15H13ClNO3Na and a molecular weight of 311.71 g/mol.

Q6: Is there any information available about the spectroscopic data of zomepirac sodium?

A6: While the provided research articles don't detail spectroscopic data, a differential-pulse polarographic method has been developed for zomepirac sodium quantification. This method utilizes Britton - Robinson buffer (pH 11.0) with 5% methanol and identifies a peak potential at -1.50 V. []

Q7: How does the structure of zomepirac sodium compare to other non-steroidal anti-inflammatory drugs (NSAIDs)?

A7: Zomepirac sodium belongs to the pyrrole-acetic acid class of NSAIDs. It shares structural similarities with other NSAIDs, particularly tolmetin sodium. [, ]

Q8: Is there any information about the structure-activity relationship (SAR) of zomepirac sodium or its analogs?

A8: Research on a major metabolite of zomepirac sodium, 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, revealed a loss of biological activity compared to the parent compound. This finding suggests that modifications to certain parts of the zomepirac molecule can significantly impact its activity. []

Q9: What is the absorption profile of zomepirac sodium?

A9: Zomepirac sodium is rapidly and completely absorbed after oral administration, achieving peak plasma concentrations within one hour. [, , ]

Q10: How is zomepirac sodium metabolized in the body?

A10: Zomepirac undergoes extensive hepatic metabolism, primarily through glucuronidation to form zomepirac glucuronide. Other metabolic pathways include hydroxylation to form hydroxyzomepirac and cleavage to 4-chlorobenzoic acid and its conjugates. The relative contribution of these pathways varies across species. [, , ]

Q11: What are the major routes of elimination for zomepirac sodium and its metabolites?

A11: Zomepirac and its metabolites are primarily eliminated through renal excretion. [, ] Biliary excretion plays a minor role, as evidenced by studies in rats. []

Q12: Does zomepirac sodium show dose-proportional pharmacokinetics?

A12: Studies in mice, rats, and rhesus monkeys have demonstrated dose-related linear increases in the area under the plasma concentration-time curve for zomepirac after oral administration, suggesting linear pharmacokinetics over the tested dose ranges. []

Q13: How does the pharmacokinetic profile of zomepirac sodium differ across species?

A13: While zomepirac is generally well-absorbed across species, its plasma clearance and elimination half-life vary. For example, rats, mice, and rabbits exhibit lower clearance and longer half-lives compared to hamsters, rhesus monkeys, and humans. []

Q14: Does repeated administration of zomepirac sodium alter its pharmacokinetic profile?

A14: Studies in rats revealed no biologically significant changes in the pharmacokinetic profile of zomepirac after daily administration for 10 days, indicating no significant accumulation or auto-induction of metabolism. []

Q15: What types of pain models have been used to evaluate the analgesic efficacy of zomepirac sodium in animals?

A16: Animal studies have demonstrated the analgesic efficacy of zomepirac sodium in various pain models, including the acetic acid writhing test in mice and the bradykinin-induced reflex hypertension model in dogs. [, ]

Q16: How does the analgesic efficacy of zomepirac sodium compare to other analgesics in preclinical studies?

A17: In animal models, zomepirac sodium has consistently shown greater potency than aspirin and indomethacin in inhibiting various inflammatory responses. [] Additionally, it has demonstrated superior efficacy to codeine phosphate in the acetic acid writhing test. []

Q17: What clinical studies have been conducted to assess the efficacy of zomepirac sodium?

A18: Clinical trials have evaluated the efficacy of zomepirac sodium in various pain conditions, including postoperative pain, oral surgery pain, dysmenorrhea, and osteoarthritis. [, , , , , , , ]

Q18: How does the analgesic efficacy of zomepirac sodium compare to other analgesics in clinical trials?

A19: In clinical studies, zomepirac sodium has shown comparable or superior analgesic efficacy to aspirin, acetaminophen with codeine, propoxyphene/acetaminophen combinations, and even parenteral morphine in certain settings. [, , , , , , ]

Q19: Has the efficacy of zomepirac sodium been established for long-term pain management?

A20: While zomepirac sodium demonstrated efficacy in long-term treatment of osteoarthritis pain in one study, its use was associated with an increased incidence of urogenital side effects. [] Further research is needed to determine its long-term safety and efficacy for chronic pain conditions.

Q20: What are the most common side effects associated with zomepirac sodium use?

A21: The most commonly reported side effects of zomepirac sodium are gastrointestinal disturbances, including nausea, diarrhea, gastrointestinal distress, flatulence, abdominal pain, constipation, dyspepsia, vomiting, anorexia, and gastritis. []

Q21: Are there any serious adverse effects associated with zomepirac sodium?

A22: Zomepirac sodium has been associated with serious adverse effects, including gastrointestinal bleeding, anaphylactic reactions, and renal failure. [, , , , , , , ] These events led to the voluntary withdrawal of the drug from the market in 1983. [, ]

Q22: Are there any known drug interactions with zomepirac sodium?

A25: Co-administration of zomepirac sodium with high doses of salicylates is not recommended. [] Clinicians should exercise caution when using zomepirac sodium in patients receiving anticoagulants or other drugs that affect platelet function, as it can prolong bleeding time. []

Q23: What analytical methods are used to characterize and quantify zomepirac sodium?

A26: Various analytical techniques have been employed to study zomepirac sodium, including ultraviolet spectrophotometry and gas chromatography for drug quantification in biological samples, as well as differential-pulse polarography for tablet analysis. [, ]

Q24: When was zomepirac sodium first introduced and subsequently withdrawn from the market?

A27: Zomepirac sodium was introduced in the United States in 1980 and subsequently withdrawn in 1983 due to safety concerns, primarily related to anaphylactic reactions and renal failure. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxamide](/img/structure/B1256785.png)

![5,8,9-trihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one](/img/structure/B1256794.png)

![2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester](/img/structure/B1256796.png)

![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(3,4-dimethoxyphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1256800.png)